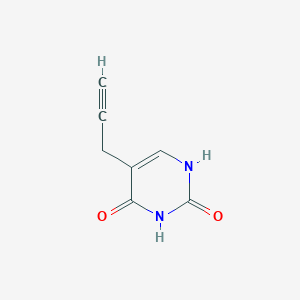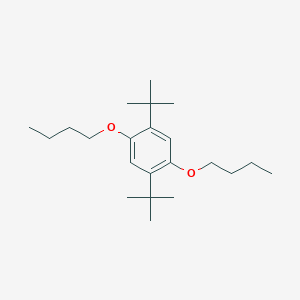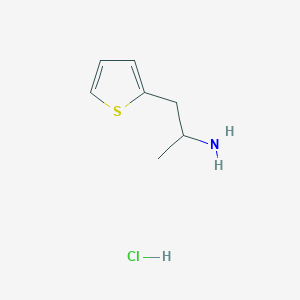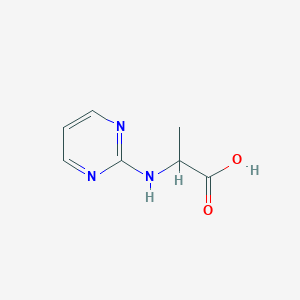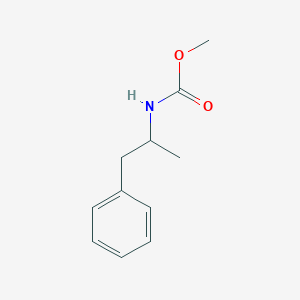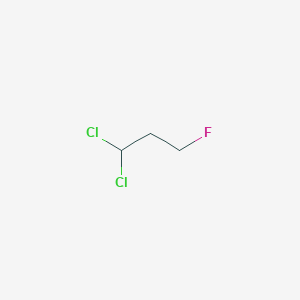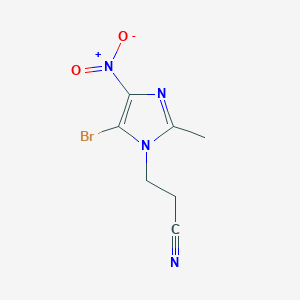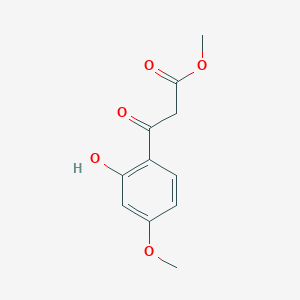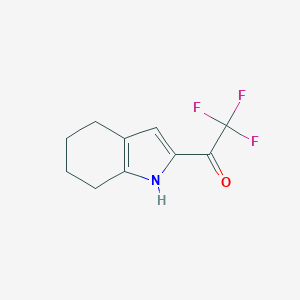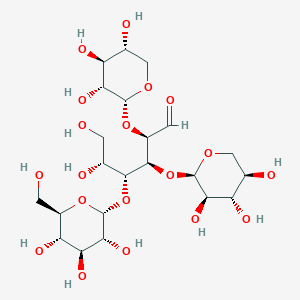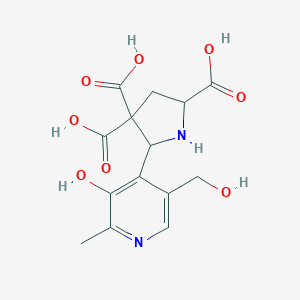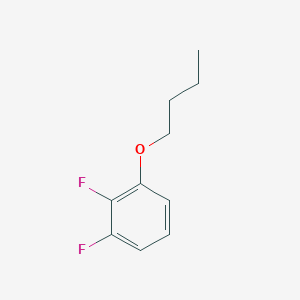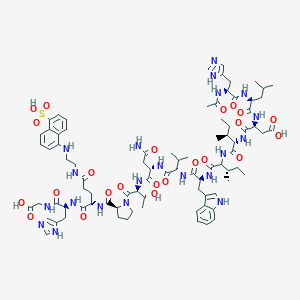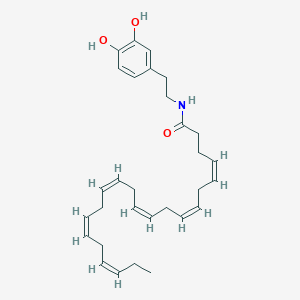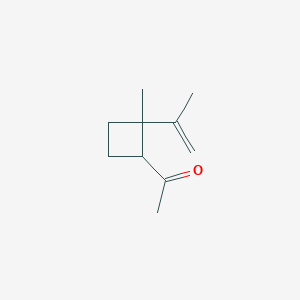
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone, also known as MACE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MACE is a cyclic ketone that is structurally similar to other ketones, such as cyclohexanone and acetone. However, the unique structure of MACE makes it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may act as a substrate for enzymes such as ketoreductases, which can reduce the ketone group to form an alcohol. This reduction reaction is important in the synthesis of various compounds, including pharmaceuticals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may have low toxicity and may not cause significant adverse effects in laboratory animals. More research is needed to fully understand the effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized from commercially available starting materials. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. One area of interest is in the development of new drugs based on the structure of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can also be used as a probe to study the mechanism of action of enzymes involved in the reduction of ketones. In addition, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Métodos De Síntesis
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and lithium aluminum hydride. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the cyclic ketone. The overall yield of the synthesis is approximately 40%.
Aplicaciones Científicas De Investigación
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of organic chemistry, where 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has also been studied for its potential use in the development of new drugs. In addition, 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been used as a probe to study the mechanism of action of enzymes such as ketoreductases.
Propiedades
Número CAS |
131510-65-1 |
|---|---|
Nombre del producto |
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-5-9(10)8(3)11/h9H,1,5-6H2,2-4H3 |
Clave InChI |
WOJWNLZDXXNTAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CCC1C(=O)C)C |
SMILES canónico |
CC(=C)C1(CCC1C(=O)C)C |
Sinónimos |
Ethanone, 1-[2-methyl-2-(1-methylethenyl)cyclobutyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



